N-[3-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FURAN-2-CARBOXAMIDE
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Overview
Description
N-[3-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a furan ring, a benzodiazole moiety, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via an etherification reaction using 5-methyl-2-(propan-2-yl)phenol and an appropriate alkylating agent.
Formation of the Furan Ring: The furan ring is constructed through a cyclization reaction involving a suitable dicarbonyl compound.
Coupling of the Benzodiazole and Furan Moieties: The final step involves coupling the benzodiazole and furan moieties through a condensation reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FURAN-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of N-[3-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FURAN-2-CARBOXAMIDE
- N-[3-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE
- N-[3-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PYRROLE-2-CARBOXAMIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzimidazol-2-yl]propyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c1-19(2)21-13-12-20(3)18-25(21)33-17-15-30-23-9-5-4-8-22(23)29-26(30)11-6-14-28-27(31)24-10-7-16-32-24/h4-5,7-10,12-13,16,18-19H,6,11,14-15,17H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXBKRYQSNIPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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